molecular formula C7H9ClFNO B2423552 3-Fluoro-5-methoxyaniline;hydrochloride CAS No. 29685-59-4

3-Fluoro-5-methoxyaniline;hydrochloride

Cat. No.: B2423552
CAS No.: 29685-59-4
M. Wt: 177.6
InChI Key: UZGALIUXIGZRCG-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxyaniline hydrochloride is a chemical compound with the CAS Number: 29685-59-4 . It has a molecular weight of 177.61 and its IUPAC name is 3-fluoro-5-methoxyaniline hydrochloride . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for 3-Fluoro-5-methoxyaniline hydrochloride is 1S/C7H8FNO.ClH/c1-10-7-3-5(8)2-6(9)4-7;/h2-4H,9H2,1H3;1H . This code provides a detailed description of the molecule’s structure.


Physical and Chemical Properties Analysis

3-Fluoro-5-methoxyaniline hydrochloride is a powder . It has a molecular weight of 177.61 . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Molecular Interaction Studies

3-Fluoro-5-methoxyaniline hydrochloride has been utilized in the synthesis of complex organic molecules and the study of molecular interactions. For example, its derivatives have been synthesized for the examination of anti-inflammatory activities, demonstrating the compound's utility in medicinal chemistry research. The synthesis of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, including 3-fluoro-5-methoxyaniline hydrochloride, was performed to investigate their anti-inflammatory properties. These derivatives exhibited potential inhibitory effects on inflammation, indicating their significance in the development of new therapeutic agents (Sun et al., 2019).

Charge Control in Chemical Reactions

The compound has also been involved in studies focusing on charge control in chemical reactions, specifically in nucleophilic aromatic substitution (SNAr) reactions. Research on meta substitution with respect to the activating nitro group in related compounds has provided insights into the mechanisms of these reactions, highlighting the influence of electron-withdrawing and electron-donating groups on reaction outcomes. The study of 3-fluoro-4-chloronitrobenzene and similar compounds with thiophenoxide anion led to the understanding of orbital-controlled processes in SNAr reactions, revealing the subtleties of charge control and the impact of molecular structure on reactivity (Cervera et al., 1996).

Corrosion Inhibition

In the field of materials science, derivatives of 3-fluoro-5-methoxyaniline hydrochloride have been explored for their corrosion inhibition properties. The study of compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, which shares structural similarities with 3-fluoro-5-methoxyaniline hydrochloride, in hydrochloric acid medium has shown significant inhibition of mild steel corrosion. This research has contributed to the understanding of how organic inhibitors interact with metal surfaces and the role of molecular structure in the efficacy of corrosion inhibitors. The adsorption behavior and inhibition mechanisms provide valuable insights for the development of more effective corrosion protection strategies (Bentiss et al., 2009).

Safety and Hazards

The safety information for 3-Fluoro-5-methoxyaniline hydrochloride indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

Properties

IUPAC Name

3-fluoro-5-methoxyaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO.ClH/c1-10-7-3-5(8)2-6(9)4-7;/h2-4H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGALIUXIGZRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29685-59-4
Record name 3-fluoro-5-methoxyaniline hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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